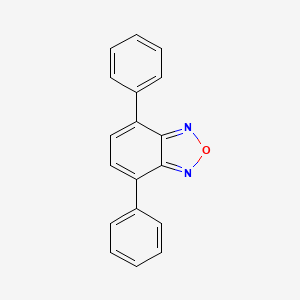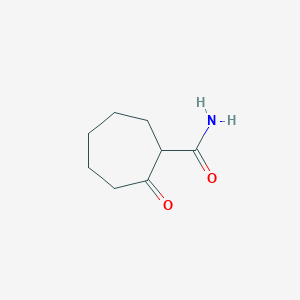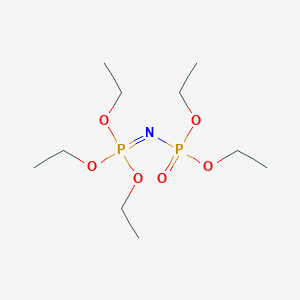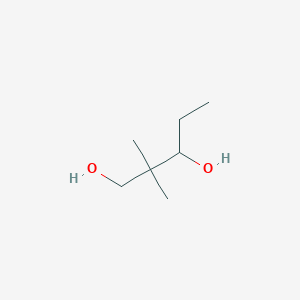
1,1'-Methanediylbis(4-iodo-2-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) is an organic compound characterized by the presence of two iodine atoms and two nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) typically involves the nitration of 4-iodo-2-nitrobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using hydrogenation catalysts such as Ru-Sn/Al2O3.
Substitution: The iodine atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) involves its ability to undergo electrophilic aromatic substitution reactions. The nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: This compound has a similar structure but with only one iodine and one nitro group.
2-Iodo-4-methoxy-1-nitrobenzene: This compound has a methoxy group instead of a second nitro group, which can influence its chemical behavior and applications.
The uniqueness of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) lies in its dual iodine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
1092-56-4 |
|---|---|
Molecular Formula |
C13H8I2N2O4 |
Molecular Weight |
510.02 g/mol |
IUPAC Name |
4-iodo-1-[(4-iodo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8I2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI Key |
SCJKFZVYCPRQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])CC2=C(C=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
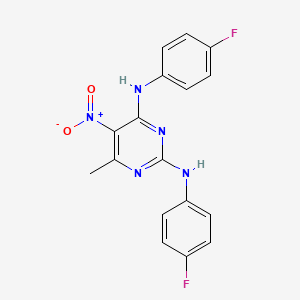
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

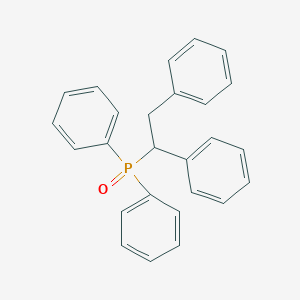
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
